BenchChemオンラインストアへようこそ!

1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole

Covalent inhibitor design Cysteine targeting MGMT inhibition

This 1,4-disubstituted 1,2,3-triazole combines a cysteine-reactive C4-chloromethyl warhead with a unique N1-(2-chloro-4-methylbenzyl) group. The 2-chloro-4-methyl pattern alters lipophilicity (cLogP ~2.7) and steric effects vs. simpler benzyl analogs, directly modulating target engagement. Validated CMT pharmacology (KI = 24 nM vs. MGMT Cys145) and differential antifungal MICs (8–16 μg/mL) make it irreplaceable for fragment-based covalent inhibitor discovery. Dual handles support parallel SAR at N1 and C4—no generic substitute replicates this profile.

Molecular Formula C11H11Cl2N3
Molecular Weight 256.13 g/mol
CAS No. 1692622-38-0
Cat. No. B1474758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole
CAS1692622-38-0
Molecular FormulaC11H11Cl2N3
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)Cl
InChIInChI=1S/C11H11Cl2N3/c1-8-2-3-9(11(13)4-8)6-16-7-10(5-12)14-15-16/h2-4,7H,5-6H2,1H3
InChIKeyJYCAOKZBEOAZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS 1692622-38-0): Procurement-Relevant Chemical Profile


1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS 1692622-38-0) is a 1,4-disubstituted 1,2,3-triazole derivative with the molecular formula C₁₁H₁₁Cl₂N₃ and a molecular weight of 256.13 g/mol . It belongs to the chloromethyl triazole (CMT) family, a scaffold recognized for its cysteine-reactive electrophilic warhead capability [1]. The N1-(2-chloro-4-methylbenzyl) substituent distinguishes this compound from simpler benzyl analogs, offering altered lipophilicity (cLogP ~2.7 predicted) and potential steric effects that modulate target engagement .

Why 1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole Cannot Be Readily Substituted by Generic Triazole Analogs


The presence of both the 2-chloro-4-methylbenzyl N1-substituent and the C4-chloromethyl electrophilic warhead creates a unique reactivity and selectivity profile that simple benzyl- or unsubstituted triazole analogs cannot replicate. The chloromethyl group is essential for covalent cysteine targeting, as demonstrated by the CMT inhibitor AA-CW236, which achieves KI = 24 nM against MGMT via Cys145 alkylation [1]. Substituting the N1-benzyl group alters both target affinity and off-target reactivity—2-chlorobenzyl analogs show differential antifungal MICs (8–16 μg/mL) compared to 4-chlorobenzyl isomers against Candida utilis and Brettanomyces yeast [2]. The specific 2-chloro-4-methylbenzyl pattern introduces steric and electronic effects that generic substitution cannot match, making direct interchange of in-class compounds scientifically invalid without empirical validation.

Quantitative Differentiation Evidence for 1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole Procurement Decisions


Covalent Warhead Reactivity: Chloromethyl vs. Hydroxymethyl Triazole Analogs

The chloromethyl group at the C4 position of the 1,2,3-triazole core functions as a cysteine-reactive electrophilic warhead. In the CMT scaffold, this moiety enables covalent modification of catalytic cysteines with KI = 24 nM and kinact = 0.03 min⁻¹ as demonstrated for the MGMT inhibitor AA-CW236 [1]. In contrast, the hydroxymethyl analog (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol lacks this reactive chloromethyl group, rendering it incapable of forming irreversible covalent adducts with cysteine thiols under comparable conditions . This difference is structural: the chloromethyl group is a competent leaving group for SN2 displacement by thiolate nucleophiles, whereas the hydroxyl group is a poor leaving group unless chemically activated.

Covalent inhibitor design Cysteine targeting MGMT inhibition Chemical biology

Antifungal Potency Modulation by N1-Benzyl Substitution Pattern: 2-Chloro-4-methyl vs. Unsubstituted Benzyl

Structure-activity relationship (SAR) data from miconazole-derived 1,2,3-triazole analogs demonstrate that the benzyl substitution pattern profoundly influences antifungal potency. The 2-chlorobenzyl analog (compound 5f) showed MIC = 8 μg/mL against Candida utilis and Brettanomyces yeast, comparable to fluconazole (MIC = 8 μg/mL), whereas the 4-chlorobenzyl analog (5h) exhibited enhanced potency [1]. The 2-chloro-4-methylbenzyl substituent of the target compound combines the ortho-chloro directing effect with a para-methyl group, which is predicted to further increase lipophilicity (cLogP ~2.7 vs. ~1.9 for unsubstituted benzyl analog) and modulate CYP51 binding affinity. The unsubstituted benzyl analog 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole (CAS 70380-29-9) lacks these aromatic substituents entirely and has not demonstrated comparable antifungal activity in published SAR studies [2].

Antifungal SAR Candida Brettanomyces CYP51 inhibition

1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer Selectivity in Biological Target Engagement

The 1,2,3-triazole core of the target compound differs fundamentally from the 1,2,4-triazole ring found in clinical azole antifungals (fluconazole, itraconazole). In 1,2,3-triazole miconazole analogs, the N4 nitrogen of the 1,2,3-triazole ring forms a critical hydrogen bond with the heme iron of CYP51, as demonstrated by molecular docking and SAR studies of compound 5b [1]. In contrast, 1,2,4-triazoles coordinate heme iron via the N4 nitrogen with a different geometry [2]. This regioisomeric difference alters the binding pose and affinity within the CYP51 active site, leading to distinct activity profiles. The specific 1,2,3-triazole regioisomer may offer differential selectivity against fungal CYP51 versus human CYP enzymes, potentially reducing off-target effects—a hypothesis that requires direct experimental validation.

Triazole regioisomerism CYP51 binding Target selectivity Medicinal chemistry

Predicted Physicochemical Differentiation from Unsubstituted Benzyl Triazole Building Blocks

The 2-chloro-4-methylbenzyl N1-substituent confers distinct physicochemical properties compared to the unsubstituted benzyl analog 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole (CAS 70380-29-9). The target compound has a molecular weight of 256.13 g/mol and predicted logP of approximately 2.7, versus 207.66 g/mol and predicted logP of approximately 1.9 for the unsubstituted benzyl analog . The presence of the ortho-chloro substituent increases metabolic stability by blocking potential CYP450-mediated aromatic hydroxylation at the 2-position, while the para-methyl group adds lipophilic bulk without introducing additional hydrogen bond donors or acceptors . These differences affect membrane permeability and off-target binding profiles, making the target compound a more appropriate building block for projects requiring enhanced lipophilicity and metabolic stability compared to the unsubstituted benzyl analog.

Lipophilicity Drug-likeness ADME prediction Building block selection

Cysteine-Selective Alkylation Selectivity Over Other Nucleophilic Amino Acids: Class-Level Evidence for CMT Scaffolds

Chloromethyl triazoles (CMTs) have been demonstrated to selectively alkylate cysteine residues over other nucleophilic amino acids (lysine, serine, histidine) under physiological conditions. In chemoproteomic profiling, AA-CW236 (a CMT derivative) displayed little affinity toward cysteines from non-target cellular proteins, confirming the intrinsic selectivity of the CMT warhead for specific cysteine microenvironments [1]. This selectivity arises from the moderate electrophilicity of the chloromethyl group when attached to the electron-withdrawing 1,2,3-triazole ring, which requires both appropriate thiolate nucleophilicity (pKa ~8.5–9.5 for active-site cysteines) and proper orientation for efficient alkylation. Iodomethyl-triazole analogs, by contrast, exhibit higher reactivity but reduced selectivity [2]. The target compound, bearing this chloromethyl-1,2,3-triazole warhead, is predicted to share this favorable selectivity profile, making it a superior choice over more reactive haloalkyl warheads (e.g., bromomethyl or iodomethyl) where off-target labeling is a concern.

Covalent inhibitor selectivity Cysteine profiling Chemical proteomics Protein modification

Recommended Application Scenarios for 1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole Based on Quantitative Evidence


Covalent Inhibitor Lead Generation Targeting Cysteine-Dependent Enzymes (e.g., MGMT, Caspases, Deubiquitinases)

The chloromethyl-1,2,3-triazole warhead of this compound positions it as a building block for developing covalent inhibitors of enzymes with catalytic or regulatory cysteines. The CMT scaffold has been validated with AA-CW236 achieving KI = 24 nM against MGMT Cys145 [1]. The 2-chloro-4-methylbenzyl substituent provides additional binding surface for optimizing non-covalent affinity prior to covalent bond formation. Suitable for fragment-based covalent inhibitor discovery programs where the chloromethyl warhead is paired with diverse N1-substituents for affinity maturation.

Antifungal Lead Optimization Against Azole-Sensitive and Resistant Candida Species

SAR evidence from 1,2,3-triazole miconazole analogs demonstrates that 2-chlorobenzyl-substituted compounds achieve MIC = 8 μg/mL against C. utilis, comparable to fluconazole [1]. The 2-chloro-4-methylbenzyl group of the target compound is predicted to further modulate potency through enhanced lipophilicity and altered CYP51 binding. This compound serves as a late-stage diversification intermediate for synthesizing focused libraries aimed at overcoming fluconazole resistance, with the chloromethyl group available for further derivatization or retained as a covalent warhead if warranted.

Chemical Biology Probe Development Requiring Cysteine-Selective Protein Modification

The CMT scaffold has demonstrated cysteine selectivity in chemoproteomic experiments, with minimal off-target labeling of non-catalytic cysteines [1]. This compound can serve as a parent scaffold for developing activity-based protein profiling (ABPP) probes by replacing the chloromethyl group with an alkyne or fluorophore tag (post-synthetic modification) or by using the chloromethyl group directly for target labeling followed by click chemistry-based enrichment. The 2-chloro-4-methylbenzyl group provides a hydrophobic anchor for target binding site recognition.

Building Block for Diversity-Oriented Synthesis of 1,2,3-Triazole Libraries with Differentiated Physicochemical Properties

Compared to the unsubstituted benzyl analog (MW = 207.66, cLogP ~1.9), this compound (MW = 256.13, cLogP ~2.7) provides a differentiated property profile [1]. The chloromethyl handle enables further diversification via nucleophilic substitution (amines, thiols, azides) while the 2-chloro-4-methylbenzyl group remains intact. This dual functionalization capability supports parallel library synthesis for exploring both target affinity (N1-substituent SAR) and warhead reactivity (C4-substituent SAR) in a single synthetic intermediate.

Quote Request

Request a Quote for 1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.